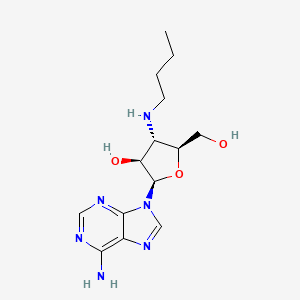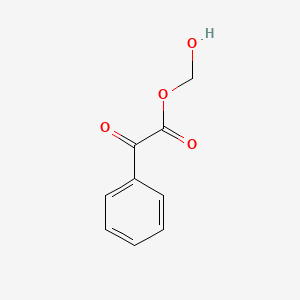![molecular formula C14H14N2O B12808978 1,2,5,6,11,11b-Hexahydro-3H-indolizino[8,7-b]indol-3-one CAS No. 32283-51-5](/img/structure/B12808978.png)
1,2,5,6,11,11b-Hexahydro-3H-indolizino[8,7-b]indol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 165211 is a compound that has garnered attention in scientific research due to its unique properties and potential applications. It is a part of a family of compounds known for their significant roles in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The preparation of NSC 165211 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents under controlled conditions to ensure the purity and yield of the compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
NSC 165211 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.
Wissenschaftliche Forschungsanwendungen
NSC 165211 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, NSC 165211 is investigated for its potential therapeutic applications, including its role in treating certain diseases. Additionally, it has industrial applications, such as in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of NSC 165211 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and pathways, ultimately resulting in the desired therapeutic or biological effects.
Vergleich Mit ähnlichen Verbindungen
NSC 165211 is unique compared to other similar compounds due to its specific chemical structure and properties Similar compounds include those within the same family or class, which may share some structural similarities but differ in their specific functional groups or substituents
References
- Phys. Rev. B 86, 165211 (2012) - Computational design of low-band-gap double perovskites
- Databases & Tools | Developmental Therapeutics Program (DTP) - Cancer
- Chemical Data - NCI DTP Data - NCI Wiki - National Institutes of Health
Eigenschaften
CAS-Nummer |
32283-51-5 |
|---|---|
Molekularformel |
C14H14N2O |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
1,2,5,6,11,11b-hexahydroindolizino[8,7-b]indol-3-one |
InChI |
InChI=1S/C14H14N2O/c17-13-6-5-12-14-10(7-8-16(12)13)9-3-1-2-4-11(9)15-14/h1-4,12,15H,5-8H2 |
InChI-Schlüssel |
QYILEJPKUMPTSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N2C1C3=C(CC2)C4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine](/img/structure/B12808911.png)
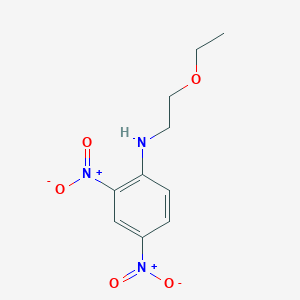

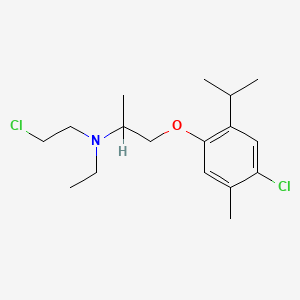
![Propanedioic acid, bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, bis[2,2,6,6-tetramethyl-1-(1-oxo-2-propenyl)-4-piperidinyl] ester](/img/structure/B12808925.png)
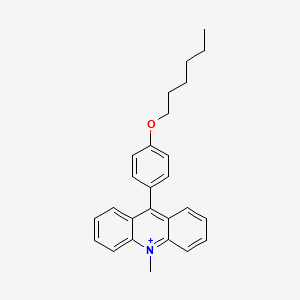
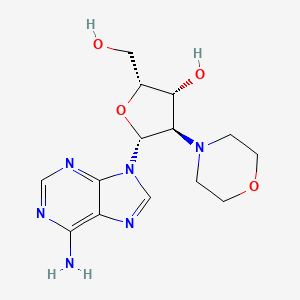

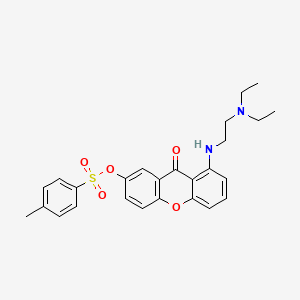
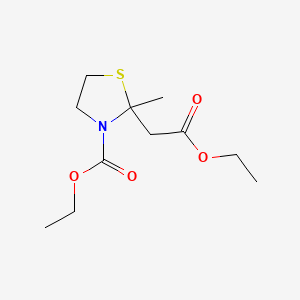
![3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one Hydrochloride](/img/structure/B12808968.png)
